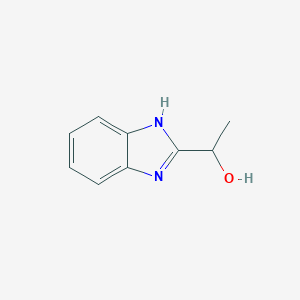

1-(1H-Benzimidazol-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHWEHOSQYNGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940562 | |

| Record name | 1-(1H-Benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19018-24-7 | |

| Record name | α-Methyl-1H-benzimidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19018-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 1-(2-benzimidazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019018247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Benzimidazol-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(1H-Benzimidazol-2-yl)ethanol from o-Phenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(1H-Benzimidazol-2-yl)ethanol, a valuable benzimidazole derivative, from the starting material o-phenylenediamine. Benzimidazoles are a critical class of heterocyclic compounds renowned for their diverse pharmacological activities, making their synthesis a key focus in medicinal chemistry and drug development. This document outlines the primary synthetic methodology, provides a detailed experimental protocol, summarizes key quantitative data, and illustrates the reaction pathway.

Introduction to Benzimidazole Synthesis

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of 2-substituted benzimidazoles from o-phenylenediamine is a fundamental transformation in organic chemistry. Two principal routes are commonly employed:

-

Condensation with Carboxylic Acids or their Derivatives: This classic approach, known as the Phillips condensation reaction, involves the reaction of o-phenylenediamine with a carboxylic acid, ester, or other acid derivatives under acidic conditions and often with heating.[2][3] This method is highly effective for the synthesis of a wide array of 2-substituted benzimidazoles.

-

Condensation with Aldehydes: This method involves the reaction of o-phenylenediamine with an aldehyde, typically followed by an oxidative cyclization step to form the benzimidazole ring.[1][4] Various catalytic systems, including those based on gold nanoparticles or Lewis acids, have been developed to promote this transformation under mild conditions.[1][5][6]

For the specific synthesis of this compound, the Phillips condensation using lactic acid or its ester is the most direct and well-documented approach.

Primary Synthetic Methodology: The Phillips Condensation

The synthesis of this compound from o-phenylenediamine is most efficiently achieved through the Phillips condensation reaction with a derivative of lactic acid, such as ethyl 2-hydroxypropanoate.[7] This reaction is typically carried out in the presence of a strong mineral acid like hydrochloric acid, which catalyzes the condensation and subsequent cyclization.[2]

The proposed mechanism for this reaction involves two key steps. First, one of the amino groups of o-phenylenediamine is acylated by the lactic acid derivative. Following this, the second amino group undergoes an intramolecular cyclization by attacking the carbonyl carbon of the newly formed amide. The final step is a dehydration of the cyclic intermediate to yield the aromatic benzimidazole ring system.[2]

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol.[7]

Materials:

-

o-Phenylenediamine (Benzene-1,2-diamine)

-

Ethyl 2-hydroxypropanoate (Ethyl lactate)

-

Hydrochloric acid (4 M)

-

Sodium hydroxide (for neutralization)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (2.16 g, 20 mmol) in 4 M hydrochloric acid (25 mL).

-

Heat the solution to 100°C.

-

To the heated solution, add ethyl 2-hydroxypropanoate (2.48 g, 21 mmol).

-

Increase the temperature and heat the reaction mixture to reflux at 115°C for 7 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture to a pH of 7-9 by the careful addition of a sodium hydroxide solution. This will precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with water and dry to obtain the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data from the cited experimental protocol for the synthesis of this compound.[7]

| Parameter | Value |

| Starting Material | o-Phenylenediamine |

| Reagent | Ethyl 2-hydroxypropanoate |

| Catalyst/Solvent | 4 M Hydrochloric Acid |

| Reaction Temperature | 115°C |

| Reaction Time | 7 hours |

| Yield | 80% |

| Product | (±)-1-(1H-Benzimidazol-2-yl)ethanol |

| ¹H-NMR (CDCl₃, 300 MHz) | δ 1.72 (d, 3H), 5.22 (q, 1H), 7.47 (m, 1H), 7.58 (m, 2H), 7.81 (m, 1H) |

Visualizing the Synthesis

The following diagrams illustrate the overall reaction scheme and the experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Alternative Synthetic Approaches

While the Phillips condensation is a robust method, other strategies for the synthesis of 2-substituted benzimidazoles could potentially be adapted for this compound. These include:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of benzimidazole derivatives.[8][9]

-

Catalysis with p-Toluenesulfonic Acid (p-TsOH): p-TsOH has been employed as an effective acid catalyst for the condensation of o-phenylenediamine with both aldehydes and carboxylic acids.[4]

-

Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly methods, such as using water as a solvent or employing reusable heterogeneous catalysts.[10]

These alternative methods may offer advantages in terms of reaction efficiency, milder conditions, or environmental impact and could be explored for the optimization of the synthesis of this compound.

Conclusion

The synthesis of this compound from o-phenylenediamine is readily achievable through the well-established Phillips condensation reaction with ethyl 2-hydroxypropanoate. The provided experimental protocol offers a reliable method with a good yield. For researchers and drug development professionals, understanding this and alternative synthetic routes is crucial for accessing this and other important benzimidazole derivatives for further investigation and application.

References

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. scispace.com [scispace.com]

- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 7. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Item - Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 10. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1H-Benzimidazol-2-yl)ethanol: Chemical Properties, Structure, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 1-(1H-Benzimidazol-2-yl)ethanol. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting precise data and established experimental protocols.

Chemical Properties and Structure

This compound, a heterocyclic compound featuring a benzimidazole core, possesses a unique combination of structural features that make it a subject of interest in medicinal chemistry. The benzimidazole moiety, a fusion of benzene and imidazole rings, is a well-known pharmacophore present in numerous therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and potential application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₉H₁₀N₂O | [2][3] |

| Molecular Weight | 162.19 g/mol | [3] |

| Melting Point | 178 °C | |

| Boiling Point | 389.2 °C (Predicted) | |

| Solubility | Soluble in methanol, ethanol, n-butanol, Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO), and ethyl acetate. | |

| pKa | Not experimentally determined. The pKa of the parent benzimidazole is approximately 5.6 for the protonated form and 12.8 for the neutral molecule, suggesting that this compound will have similar acidic and basic centers. |

Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic methods and X-ray crystallography. The molecule consists of a benzimidazole ring system with an ethanol substituent at the 2-position of the imidazole ring.

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzimidazole ring, as well as the methine and methyl protons of the ethanol substituent.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum confirms the presence of the nine carbon atoms in the molecule, with distinct chemical shifts for the aromatic, imidazole, and aliphatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to O-H stretching of the alcohol, N-H stretching of the imidazole ring, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the benzimidazole core. A study using DFT calculations has provided a detailed assignment of the vibrational frequencies.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion [M+H]⁺ at m/z 163, consistent with the molecular weight of the compound.

Experimental Protocols

This section details the synthetic procedure for this compound, providing a reproducible method for its preparation in a laboratory setting.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and lactic acid.

Materials:

-

o-Phenylenediamine

-

Lactic acid

-

4M Hydrochloric acid

-

Sodium hydroxide solution

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve o-phenylenediamine in 4M hydrochloric acid.

-

Add lactic acid to the solution.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a sodium hydroxide solution to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the crude product with water.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain purified this compound.

Experimental Workflow: Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, the broader class of benzimidazole derivatives is renowned for a wide range of pharmacological effects, including antifungal, antiparasitic, and anticancer activities.[4] A primary mechanism of action for many anthelmintic benzimidazoles is the inhibition of tubulin polymerization, a critical process for cell division and motility in parasites.

Given the structural similarity of this compound to other biologically active benzimidazoles, it is plausible that it may also interact with cellular targets such as tubulin. The following diagram illustrates a hypothetical signaling pathway for the antiparasitic action of a benzimidazole derivative through the disruption of microtubule dynamics.

Hypothetical Signaling Pathway: Antiparasitic Action of a Benzimidazole Derivative

Caption: A diagram depicting the hypothetical mechanism of antiparasitic action via tubulin polymerization inhibition.

Conclusion

This compound is a readily synthesizable compound with a well-characterized chemical structure. While specific biological data for this molecule is limited, its structural relationship to a broad class of pharmacologically active benzimidazoles suggests potential for further investigation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds. Future studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(1H-Benzimidazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-(1H-Benzimidazol-2-yl)ethanol. It includes detailed spectral data, experimental protocols, and visualizations to aid in the structural elucidation and analysis of this compound.

Core Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.72 | Doublet (d) | 3H | -CH₃ |

| 5.22 | Quartet (q) | 1H | -CH(OH)- |

| 7.47 | Multiplet (m) | 1H | Ar-H |

| 7.58 | Multiplet (m) | 2H | Ar-H |

| 7.81 | Multiplet (m) | 1H | Ar-H |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)[1]

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| 22.5 | -CH₃ |

| 65.0 | -CH(OH)- |

| 115.0 | Ar-C |

| 122.5 | Ar-C |

| 123.0 | Ar-C |

| 138.0 | Ar-C (C-N) |

| 142.0 | Ar-C (C-N) |

| 155.0 | C=N |

Note: The ¹³C NMR data presented is predicted based on computational models and analysis of similar benzimidazole structures, as experimental data was not available in the searched literature. Actual experimental values may vary.

Experimental Protocols

This section details the methodologies for the preparation of this compound and the subsequent acquisition of its ¹H and ¹³C NMR spectra.

Synthesis of this compound

A mixture of o-phenylenediamine and lactic acid is refluxed in 4N hydrochloric acid. The reaction mixture is then cooled and neutralized with a basic solution (e.g., sodium hydroxide) to precipitate the product. The solid product is collected by filtration, washed, and can be further purified by recrystallization.

NMR Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of dry, purified this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube.

¹H NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans (NS): 16-32 scans.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of 0-12 ppm is typically sufficient.

-

Temperature: 298 K (25 °C).

¹³C NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required to achieve an adequate signal-to-noise ratio.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A spectral width of 0-200 ppm is standard for most organic molecules.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted to the frequency domain spectrum.

-

Phase Correction: The spectrum is phased to ensure all peaks are in the correct absorptive mode.

-

Baseline Correction: The baseline is corrected to be flat across the spectrum.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integration (¹H NMR): The relative areas under the peaks are integrated to determine the proton ratios.

-

Peak Picking: The chemical shift values for each peak are determined.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the logical workflow of the NMR characterization process.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR characterization.

Caption: ¹H NMR signaling pathways and correlations.

References

Mass Spectrometry Analysis of 1-(1H-Benzimidazol-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(1H-Benzimidazol-2-yl)ethanol, a key benzimidazole derivative. This document outlines plausible fragmentation patterns under electrospray ionization (ESI), presents detailed experimental protocols for its analysis, and includes visualizations of the fragmentation pathway and analytical workflow.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate characterization of this molecule is crucial for its application and development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on the expected behavior of this compound in tandem mass spectrometry (MS/MS), providing a foundational understanding for researchers in the field.

Predicted Mass Spectral Data

Due to the inability to directly access and retrieve specific experimental spectral data from public databases such as mzCloud (which lists MS/MS data for this compound under ID: 6534), the following tables present a plausible fragmentation pattern for this compound based on established fragmentation principles for benzimidazole and alcohol moieties. The data is predicted for positive-ion mode electrospray ionization (ESI).

Table 1: Predicted MS1 Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Predicted Ion | [M+H]⁺ |

| Predicted m/z | 163.0866 |

Table 2: Predicted MS/MS Fragmentation Data of the [M+H]⁺ Ion (m/z 163.0866)

| Predicted Fragment Ion (m/z) | Proposed Formula | Proposed Structure / Neutral Loss |

| 145.0760 | [C₉H₉N₂]⁺ | Loss of H₂O |

| 132.0682 | [C₈H₆N₂]⁺ | Loss of CH₃CHO (acetaldehyde) |

| 118.0604 | [C₇H₆N₂]⁺ | Benzimidazole cation radical |

| 104.0522 | [C₇H₄N]⁺ | Loss of HCN from m/z 132 |

| 91.0546 | [C₆H₅N]⁺ | Loss of HCN from benzimidazole ring |

Proposed Fragmentation Pathway

The fragmentation of protonated this compound is expected to initiate with the loss of neutral molecules such as water or acetaldehyde, followed by the characteristic fragmentation of the benzimidazole ring system.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using a high-resolution mass spectrometer.

4.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a solvent mixture of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The formic acid serves to promote protonation of the analyte.

4.2. Mass Spectrometry Conditions

-

Instrument: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Mass Range: m/z 50-500.

-

Acquisition Mode:

-

MS1: Full scan mode to detect the precursor ion ([M+H]⁺).

-

MS/MS: Targeted fragmentation of the precursor ion at m/z 163.0866.

-

-

Collision Gas: Argon.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted below.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The predicted fragmentation data and the detailed experimental protocol offer a strong starting point for researchers. It is important to note that the presented fragmentation data is theoretical and should be confirmed with experimental data from a high-resolution mass spectrometer. The provided workflows and diagrams serve as a guide for setting up and executing the analysis of this and similar benzimidazole derivatives.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(1H-Benzimidazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-(1H-Benzimidazol-2-yl)ethanol, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document details the characteristic vibrational frequencies, presents a standard experimental protocol for spectral acquisition, and illustrates the molecular structure with its key functional groups.

Introduction

This compound is a derivative of benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole rings. Benzimidazole derivatives are of considerable interest due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties.[1][2] Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. This guide focuses on the interpretation of the FT-IR spectrum of this compound, providing valuable data for its characterization and quality control in research and development settings.

Molecular Structure and Key Functional Groups

The chemical structure of this compound consists of a benzimidazole core substituted at the 2-position with an ethanol group. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are the N-H group of the imidazole ring, the O-H group of the ethanol substituent, the aromatic C-H and C=C bonds of the benzene ring, the C-N bonds of the imidazole ring, and the aliphatic C-H bonds of the ethanol side chain.

Caption: Molecular structure of this compound with key functional groups.

Infrared Spectral Data

The infrared spectrum of this compound exhibits several characteristic absorption bands. The data presented below is a summary of the experimental FT-IR spectral data.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3166, 3132, 3103, 3055 | Medium | Aromatic C-H Stretching | Aromatic C-H |

| 2988-3100 | Medium | Symmetric and Asymmetric C-H Stretching | Aliphatic C-H (CH₃) |

| Broad band ~3400 | Strong, Broad | O-H Stretching | Alcohol O-H |

| Broad band ~3000 | Medium, Broad | N-H Stretching | Imidazole N-H |

| 1650–1430 | Medium to Strong | C=C Stretching | Aromatic C=C |

| 1328–1266 | Medium | C-N Stretching | Imidazole C-N |

| 1275–1000 | Medium | In-plane C-H Deformation | Aromatic C-H |

| 900–690 | Strong | Out-of-plane C-H Deformation | Aromatic C-H |

Table 1: Summary of FT-IR Spectral Data for this compound.[1]

Interpretation of the Spectrum

-

O-H and N-H Stretching Region (3500-3000 cm⁻¹): A prominent broad absorption band is typically observed around 3400 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (O-H) group of the ethanol substituent. The broadness is due to hydrogen bonding. The N-H stretching vibration of the benzimidazole ring also appears in this region, often as a broader band around 3000 cm⁻¹.[3]

-

C-H Stretching Region (3100-2800 cm⁻¹): The aromatic C-H stretching vibrations appear as multiple weak to medium bands above 3000 cm⁻¹.[1] The aliphatic C-H stretching vibrations from the methyl group of the ethanol side chain are observed as medium intensity bands below 3000 cm⁻¹.[1][3]

-

Fingerprint Region (1700-600 cm⁻¹): This region contains a wealth of information characteristic of the molecule.

-

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the benzene ring and the C=N bond in the imidazole ring give rise to several bands in the 1650-1430 cm⁻¹ range.[1]

-

C-N Stretching: The C-N stretching vibrations of the imidazole ring are typically found in the 1328–1266 cm⁻¹ region.[1]

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds cause strong absorptions in the 1275-1000 cm⁻¹ and 900-690 cm⁻¹ regions, respectively.[1] The pattern of the out-of-plane bending bands can be indicative of the substitution pattern on the benzene ring.

-

C-O Stretching: The C-O stretching of the alcohol group is expected to appear as a strong band in the 1260-1000 cm⁻¹ region.

-

Experimental Protocol

The following is a standard experimental protocol for obtaining the FT-IR spectrum of this compound.

Objective: To record the infrared spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

-

This compound (solid, high purity)[4]

-

Potassium bromide (KBr), IR grade

-

Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Perkin Elmer Spectrum BX)[4]

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven to remove any absorbed water, which has a strong IR absorption. b. Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr. c. Transfer the sample and KBr to the agate mortar. d. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the IR radiation. e. Transfer a portion of the powdered mixture to the pellet-forming die. f. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Record a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[4] d. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: a. The acquired spectrum should be baseline corrected if necessary. b. Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Caption: Experimental workflow for obtaining the FT-IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound provides a unique fingerprint that is invaluable for its identification and structural elucidation. The characteristic absorption bands corresponding to the N-H, O-H, aromatic C-H, aliphatic C-H, C=C, and C-N functional groups are well-defined. This technical guide offers the necessary spectral data and a standardized experimental protocol to assist researchers, scientists, and drug development professionals in the effective application of infrared spectroscopy for the analysis of this important benzimidazole derivative.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. banglajol.info [banglajol.info]

- 3. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: UV-Vis Spectroscopic Properties of 1-(1H-Benzimidazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of the heterocyclic compound 1-(1H-Benzimidazol-2-yl)ethanol. This document includes available quantitative spectral data, theoretical calculations, and relevant experimental protocols to support research and development activities in medicinal chemistry and materials science.

Core Spectroscopic Data

The UV-Vis absorption characteristics of this compound are crucial for its identification, quantification, and the study of its electronic structure. The primary absorption maxima (λmax) are attributed to π → π* electronic transitions within the benzimidazole ring system.

Quantitative UV-Vis Data Summary

The following table summarizes the reported experimental and calculated UV-Vis absorption maxima for this compound. It is important to note that the solvent for the experimental measurements was not specified in the available literature, which is a critical parameter that can influence the absorption spectrum. Molar absorptivity data was also not found in the reviewed literature.

| Parameter | Experimental Value[1] | Calculated Value[1] |

| λmax 1 (nm) | 266 | 254 |

| λmax 2 (nm) | 194 | 250 |

| λmax 3 (nm) | - | 236 |

| Solvent | Not Specified | Gas Phase (Theoretical) |

| Molar Absorptivity (ε) | Not Reported | Not Applicable |

Experimental Protocols

This section details the methodologies for the synthesis of the racemic mixture of this compound and a general protocol for its UV-Vis spectroscopic analysis.

Synthesis of (±)-1-(1H-Benzimidazol-2-yl)ethanol[2]

This protocol describes a common method for the synthesis of the title compound.

Materials:

-

Benzene-1,2-diamine

-

Ethyl 2-hydroxypropanoate

-

Hydrochloric acid (4 M)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve benzene-1,2-diamine (2.16 g, 20 mmol) in 25 mL of 4 M hydrochloric acid at 100°C.

-

Add ethyl 2-hydroxypropanoate (2.48 g, 21 mmol) to the solution.

-

Heat the mixture to reflux for 7 hours at 115°C.

-

After cooling to room temperature, neutralize the mixture to a pH of 7-9 using a NaOH solution.

-

Collect the resulting solid product by filtration.

-

The reported yield for this procedure is 80%.

UV-Vis Spectroscopic Analysis

The following is a general experimental protocol for obtaining the UV-Vis spectrum of this compound.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer, such as a Perkin Elmer Lambda 20, is suitable for these measurements[1].

Sample Preparation:

-

The commercially available (±)-1-(1H-Benzimidazol-2-yl)ethanol is typically of high purity (>98%) and can be used without further purification[1].

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or dimethyl sulfoxide).

-

From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0 a.u.).

Measurement Procedure:

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maxima (e.g., 190-400 nm).

-

Use the same batch of the chosen solvent as the reference (blank) in the corresponding cuvette holder.

-

Record the absorption spectrum of the sample solution.

-

Identify the wavelengths of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a typical workflow for its UV-Vis spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: Generalized workflow for the UV-Vis spectroscopic analysis.

References

Navigating the Solubility Landscape of 1-(1H-Benzimidazol-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1H-Benzimidazol-2-yl)ethanol is a heterocyclic compound of interest within medicinal chemistry and drug development. A critical parameter influencing its biopharmaceutical properties and formulation development is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the available information on the solubility of this compound. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, adaptable experimental protocols for researchers to determine the solubility of this and similar benzimidazole derivatives. Methodologies for both kinetic and thermodynamic solubility assessment are presented, alongside a logical workflow for the physicochemical characterization of novel chemical entities.

Introduction to this compound

This compound belongs to the benzimidazole class of compounds, a well-established scaffold in pharmaceutical sciences known for a wide range of biological activities. The physicochemical properties of this molecule, particularly its solubility, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as to the feasibility of developing it into a viable drug product. Understanding its solubility in different media, from aqueous buffers to organic solvents, is a prerequisite for formulation design, toxicity studies, and overall drugability assessment.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These theoretical values can offer initial insights into the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | PubChem |

| Molecular Weight | 162.19 g/mol | PubChem[2] |

| XLogP3 | 1.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | Guidechem[3] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[3] |

| Topological Polar Surface Area | 48.9 Ų | PubChem[2] |

Experimental Protocols for Solubility Determination

The following section details established methods for determining the solubility of benzimidazole derivatives. These protocols can be directly applied to this compound.

Kinetic Solubility Assessment by Nephelometry

This high-throughput method is useful for early-stage drug discovery to quickly assess the concentration at which a compound precipitates from a solution when diluted from a DMSO stock into an aqueous buffer.[4]

Methodology: [4]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Buffer: In a separate 96-well plate, add the desired aqueous assay buffer (e.g., phosphate-buffered saline, PBS).

-

Compound Addition: Transfer a small volume of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This will induce precipitation for concentrations above the kinetic solubility limit.

-

Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

-

Analysis: The concentration at which a sharp increase in light scattering is observed corresponds to the kinetic solubility limit.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing a more accurate representation of its true solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, ethanol, methanol, PBS at various pH values) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Filtration: Carefully collect an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[5]

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Quantify the concentration of this compound in the diluted sample.

-

Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or µM.

Visualization of Experimental Workflows

To aid in the practical application of these protocols, the following diagrams illustrate the logical steps involved in the physicochemical characterization and solubility determination of a novel benzimidazole derivative.

Conclusion

While quantitative solubility data for this compound remains to be published, this technical guide provides researchers with the necessary framework and detailed experimental protocols to independently and accurately determine this critical physicochemical parameter. The provided workflows for kinetic and thermodynamic solubility assessment are robust and widely applicable to other novel benzimidazole derivatives. A thorough understanding of solubility is paramount for the successful progression of any compound through the drug discovery and development pipeline. The methodologies outlined herein will empower researchers to generate the essential data required for informed decision-making in their projects.

References

A Technical Guide to the Biological Activity Screening of 1-(1H-Benzimidazol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of the benzimidazole derivative, 1-(1H-Benzimidazol-2-yl)ethanol. While specific biological screening data for this compound is limited in publicly available literature, this document extrapolates potential therapeutic applications based on the well-documented activities of the broader benzimidazole class of compounds. This guide furnishes detailed experimental protocols for the synthesis of the title compound and for a range of biological assays to screen for potential antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, it presents potential mechanisms of action, including relevant signaling pathways, and provides visualizations to facilitate a deeper understanding of the experimental workflows and biological processes.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Derivatives of benzimidazole have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The structural similarity of the benzimidazole nucleus to purine allows these compounds to interact with various biological targets.[1] The specific compound, this compound, is a small molecule whose biological profile is not extensively characterized. However, based on the activities of structurally related analogs, it is a promising candidate for biological activity screening. This guide aims to provide the necessary technical information to enable researchers to synthesize and evaluate the therapeutic potential of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported and is detailed below.

Experimental Protocol

Materials:

-

o-Phenylenediamine

-

Lactic acid

-

4M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard laboratory glassware

-

Filtration apparatus

Procedure: A mixture of o-phenylenediamine (10 mmol) and lactic acid (12 mmol) in 4M HCl (20 mL) is heated under reflux for 4 hours. After cooling to room temperature, the reaction mixture is neutralized with a 10% aqueous solution of sodium hydroxide until a precipitate is formed. The solid is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Predicted Biological Activities and Screening Protocols

Based on the known biological activities of benzimidazole derivatives, this compound is a candidate for screening in the following therapeutic areas.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[5]

3.1.1. Predicted Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of representative benzimidazole derivatives against common pathogens, suggesting the potential activity of this compound.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2-substituted benzimidazoles | Staphylococcus aureus | 1.56 - 6.25 | [6] |

| 2-substituted benzimidazoles | Escherichia coli | 3.12 - 12.5 | [6] |

| 2-substituted benzimidazoles | Candida albicans | 0.78 - 3.12 | [6] |

| 1,2-disubstituted benzimidazoles | Bacillus subtilis | 10 - 50 | [7] |

| 1,2-disubstituted benzimidazoles | Pseudomonas aeruginosa | 25 - 100 | [7] |

3.1.2. Experimental Protocol: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth only)

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in the appropriate broth in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity

Many benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[8][9] The closely related 1H-benzimidazol-2-yl-methanol has shown prominent cytotoxic activities.

3.2.1. Predicted Cytotoxicity Data

The following table presents the cytotoxic activity of various benzimidazole derivatives against different cancer cell lines, providing a basis for the potential anticancer effects of this compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylbenzimidazoles | A549 (Lung) | 0.5 - 5 | [8] |

| 2-Arylbenzimidazoles | MCF-7 (Breast) | 1 - 10 | [8] |

| Benzimidazole-coumarin hybrids | HeLa (Cervical) | 2.5 - 15 | [9] |

| Substituted benzimidazoles | HCT116 (Colon) | 0.1 - 8 | [10] |

| 1H-benzimidazol-2-yl-methanol | Brine shrimp | LC50 0.42 µg/ml |

3.2.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound for 24-72 hours.

-

After the treatment period, the medium is removed, and MTT solution is added to each well and incubated for 3-4 hours at 37°C.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Caption: Workflow of the MTT Assay for Cytotoxicity.

3.2.3. Potential Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[11] Several benzimidazole derivatives have been shown to inhibit this pathway.[9]

Caption: The PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to possess significant anti-inflammatory properties, often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[3]

3.3.1. Predicted Anti-inflammatory Activity Data

The following table shows the anti-inflammatory activity of some benzimidazole derivatives in the carrageenan-induced paw edema model, which can be used as a reference for screening this compound.

| Compound Class | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| 2-Substituted benzimidazoles | 50 | 45 - 60 | [3] |

| 2-Substituted benzimidazoles | 100 | 55 - 75 | [3] |

| N-substituted benzimidazoles | 20 | 30 - 50 | [1] |

| Benzimidazole hydrazones | 10 | 40 - 65 | [11] |

3.3.2. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Test compound

-

Carrageenan (1% w/v in saline)

-

Plethysmometer or digital calipers

-

Standard drug (e.g., Indomethacin or Diclofenac sodium)

Procedure:

-

Animals are divided into groups (control, standard, and test compound groups).

-

The test compound or standard drug is administered orally or intraperitoneally.

-

After a specific period (e.g., 30-60 minutes), carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion

While this compound remains a relatively understudied compound, its benzimidazole core suggests a high potential for a range of biological activities. This guide provides the foundational information necessary for its synthesis and a comprehensive screening cascade for antimicrobial, anticancer, and anti-inflammatory properties. The detailed experimental protocols and visualizations of workflows and signaling pathways are intended to empower researchers to explore the therapeutic potential of this and other novel benzimidazole derivatives. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in drug discovery.

References

- 1. (±)-1-(1H-Benzimidazol-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MTT (Assay protocol [protocols.io]

- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2-Substituted Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Derivatives substituted at the 2-position, in particular, have been the subject of intensive research, leading to the development of numerous therapeutic agents. Their mechanisms of action are diverse, targeting a range of biological processes implicated in cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the core mechanisms of action of 2-substituted benzimidazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Anticancer Mechanisms of Action

2-Substituted benzimidazole derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key proteins and pathways involved in cell proliferation, survival, and division.

Inhibition of Tubulin Polymerization

A significant number of 2-substituted benzimidazoles function as antimitotic agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition and Cytotoxicity

| Compound ID | Substitution at C2 | Target Cell Line | IC50 (µM) - Cytotoxicity | IC50 (µM) - Tubulin Polymerization | Reference |

| 7n | Carboxamide derivative | SK-Mel-28 | 2.55 - 17.89 | 5.05 ± 0.13 | [1] |

| 7u | Carboxamide derivative | SK-Mel-28 | 2.55 - 17.89 | Not Reported | [1] |

| 12j | Not Specified | SK-Mel-28 | Not Reported | 5.65 ± 0.05 | [2] |

| Flubendazole | Methyl N-(4-fluorobenzoyl)-L-alaninate | U87, U251 | < 0.26 | Not Reported | [3] |

| Mebendazole | Methyl N-(5-benzoyl-1H-benzimidazol-2-yl)carbamate | U87, U251 | < 0.26 | Not Reported | [3] |

| Fenbendazole | Methyl N-(6-phenylsulfinyl-1H-benzimidazol-2-yl)carbamate | U87, U251 | < 0.26 | Not Reported | [3] |

| Compound 4c | Not Specified | MDA-MB-231 | Not Reported | 17 ± 0.3 | [4] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a common method to assess the inhibitory effect of benzimidazole derivatives on tubulin polymerization.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test benzimidazole compounds dissolved in DMSO

-

Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

-

96-well microplates

-

Spectrophotometer or fluorometer capable of reading at 340 nm and maintaining a temperature of 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

-

Prepare a GTP stock solution.

-

Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the test compounds, controls, or vehicle (buffer with DMSO) to the respective wells.

-

On ice, prepare the tubulin polymerization reaction mix by adding GTP and glycerol to the 2X tubulin solution.

-

Initiate the polymerization by adding the tubulin reaction mix to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance (or fluorescence) at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Plot the absorbance/fluorescence values against time to generate polymerization curves.

-

Calculate the rate of polymerization and the maximum polymer mass.

-

Determine the IC50 value of the test compounds by plotting the percentage of inhibition against the compound concentration.

-

Visualization: Tubulin Polymerization Inhibition Workflow

Caption: Workflow for the Tubulin Polymerization Inhibition Assay.

Kinase Inhibition

The benzimidazole scaffold is a privileged structure for designing kinase inhibitors, often acting as ATP-competitive inhibitors that bind to the hinge region of the kinase domain.[5][6] This inhibition disrupts downstream signaling pathways crucial for cancer cell growth and survival. Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data: Kinase Inhibition

| Compound ID | Target Kinase | IC50 | Reference |

| Compound 5a | EGFR | 0.086 µM | [7] |

| Compound 5a | VEGFR-2 | 33.1% inhibition | [7] |

| Compound 23 | CK1δ | 98.6 nM | [8] |

| Compound 22 | CK1δ | 0.98 µM | [8] |

| Compound 5 | PKN2 | 0.064 µM | [9] |

| Compound 7 | Aurora A | 28.9 nM | [10] |

| Compound 7 | Aurora B | 2.2 nM | [10] |

| Compound 6i | EGFR | 78 ± 5 nM | [11] |

| Compound 10e | EGFR | 73 ± 4 nM | [11] |

| Compound 23j | VEGFR-2 | 3.7 nM | [12] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of benzimidazole derivatives against a specific kinase.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Test benzimidazole compounds in DMSO

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

Prepare a solution of the kinase and its substrate in the assay buffer.

-

Prepare an ATP solution in the assay buffer.

-

-

Kinase Reaction:

-

To the wells of the microplate, add the test compound dilutions.

-

Add the kinase/substrate solution to each well.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit (e.g., ADP-Glo™ Reagent).

-

Incubate as per the kit's instructions.

-

Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Visualization: EGFR/VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of EGFR/VEGFR-2 Signaling by Benzimidazoles.

Topoisomerase Inhibition

Certain 2-substituted benzimidazole derivatives act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of DNA strand breaks, which ultimately triggers apoptosis. Both topoisomerase I and II can be targeted by these compounds.

Quantitative Data: Topoisomerase Inhibition

| Compound ID | Target Topoisomerase | IC50 (µM) | Reference |

| 17 | Topoisomerase I | 14.1 | [6][13] |

| 3 | Topoisomerase I | 132.3 | [6][13] |

| 18 | Topoisomerase I | 248 | [6][13] |

| 6 | Topoisomerase II | 17.4 | [6][13] |

| 4 | Topoisomerase II | 22.3 | [6][13] |

| 8 | Topoisomerase II | 91.41 | [6][13] |

| 4b | Topoisomerase I | 7.34 ± 0.21 | [14] |

| 4h | Topoisomerase I | 4.56 ± 0.18 | [14] |

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This protocol is used to determine the inhibitory activity of compounds on the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase I Assay Buffer

-

Test benzimidazole compounds in DMSO

-

Known topoisomerase I inhibitor (e.g., Camptothecin)

-

STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup:

-

On ice, prepare a reaction mixture containing 1X assay buffer, supercoiled plasmid DNA, and sterile water.

-

Add the test compound or control to the reaction tubes.

-

Add human topoisomerase I to all tubes except the negative control.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding STEB.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

-

Data Analysis:

-

Quantify the amount of supercoiled and relaxed DNA in each lane.

-

Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

-

Calculate the IC50 value of the test compounds.

-

Antimicrobial Mechanism of Action

2-Substituted benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. A primary mechanism of action is the inhibition of microbial tubulin or its homolog, FtsZ, which disrupts cell division. Other potential mechanisms include inhibition of nucleic acid and protein synthesis.

Quantitative Data: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Various | Staphylococcus spp. | 87.5 - 200 | [5] |

| Various | Candida spp. | 104.6 - 151.78 | [5] |

| 2g | Streptococcus faecalis | 8 | [15] |

| 2g | Staphylococcus aureus | 4 | [15] |

| 2g | MRSA | 4 | [15] |

| 1b, 1c, 2e, 2g | Candida albicans | 64 | [15] |

| 1b, 1c, 2e, 2g | Aspergillus niger | 64 | [15] |

| 22 | S. epidermidis NCTC 11047 | 32 | [16] |

| 22 | S. haemolyticus NCTC 11042 | 32 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test benzimidazole compounds in DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture the microorganism overnight.

-

Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Assay Setup:

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

-

Other Mechanisms of Action

Proton Pump Inhibition

Certain 2-substituted benzimidazoles, such as omeprazole and lansoprazole, are potent inhibitors of the gastric H+/K+-ATPase (proton pump).[17] They are prodrugs that are activated in the acidic environment of the stomach and then form a covalent bond with the proton pump, irreversibly inhibiting its function and reducing gastric acid secretion.

Quantitative Data: Proton Pump Inhibition

| Compound | IC50 (µmol/L) | Reference |

| Timoprazole | 8.5 ± 1.9 | [18] |

| Picoprazole | 3.9 ± 0.7 | [18] |

| Omeprazole | 0.13 ± 0.03 | [18] |

Visualization: Proton Pump Inhibition Mechanism

Caption: Mechanism of Proton Pump Inhibition by Benzimidazoles.

This guide provides a foundational understanding of the multifaceted mechanisms of action of 2-substituted benzimidazole derivatives. The versatility of this scaffold continues to make it a promising area for the discovery and development of new therapeutic agents. Further research into their specific molecular interactions and the elucidation of resistance mechanisms will be crucial for optimizing their clinical utility.

References

- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of substituted benzimidazoles on acid secretion in isolated and enriched guinea pig parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-(1H-Benzimidazol-2-yl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.[1][2][3][4] The compound 1-(1H-Benzimidazol-2-yl)ethanol is a member of this family and is a candidate for investigation as a potential antimicrobial agent. These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of this compound against a panel of pathogenic bacteria and fungi. The primary methods described are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing antimicrobial activity.[1][5][6][7][8]

Data Presentation

Quantitative data from antimicrobial susceptibility testing of this compound should be meticulously recorded. Below are template tables for summarizing results from the Broth Microdilution (MIC) and Disk Diffusion assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | ||

| Escherichia coli (e.g., ATCC 25922) | Gram-negative | ||

| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | ||

| Candida albicans (e.g., ATCC 90028) | Fungus | ||

| (Add other strains as needed) |

Table 2: Zone of Inhibition Diameters for this compound

| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | Positive Control (e.g., Ciprofloxacin) Zone (mm) | Negative Control (Solvent) Zone (mm) |

| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | |||

| Escherichia coli (e.g., ATCC 25922) | Gram-negative | |||

| Pseudomonas aeruginosa (e.g., ATCC 27853) | Gram-negative | |||

| Candida albicans (e.g., ATCC 90028) | Fungus | |||

| (Add other strains as needed) |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer or plate reader (optional)

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not affect microbial growth (typically ≤1%).

-

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

-

Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9][12]

-

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock solution (or a working solution) to the first column of wells.

-

Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.[13]

-

Column 11 will serve as the growth control (inoculum in broth without the compound), and column 12 will be the sterility control (broth only).[13]

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. Do not inoculate column 12. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[9] Fungal testing may require different incubation conditions (e.g., 28-35°C for 24-48 hours).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism (i.e., the well appears clear). This can be assessed visually or with a plate reader.

-

Protocol 2: Kirby-Bauer Disk Diffusion Method

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[1][6][14]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Test microorganisms

-

Positive control antibiotic disks (e.g., Ciprofloxacin)

-

Negative control disks (impregnated with solvent only)

-

Sterile swabs

-

0.5 McFarland turbidity standard

-

Incubator

-

Ruler or calipers

Procedure:

-

Preparation of Test Disks:

-

Dissolve this compound in a suitable volatile solvent (e.g., DMSO, ethanol) to a known concentration.

-

Aseptically apply a specific volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks to achieve a desired amount per disk (e.g., 30 µ g/disk ).

-